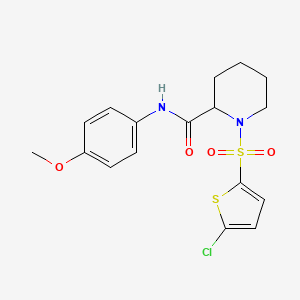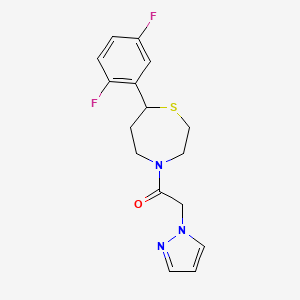
1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as DPTI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPTI belongs to the class of thiazepane-based compounds and has been found to exhibit promising results in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic precursors to achieve complex structures incorporating pyrazole moieties. For instance, compounds with similar structural elements have been synthesized through addition-cyclization, oxidation, substitution, hydrolysis, and condensation reactions. The structural confirmation of these compounds typically employs techniques such as 1H-NMR, 13C-NMR, IR, and single-crystal X-ray diffraction analysis (Liu et al., 2012).
Bioactivity and Pharmaceutical Applications
Compounds structurally related to the one have been explored for their bioactivity, including fungicidal, antimicrobial, and antiviral activities. The study and development of these compounds are driven by their potential therapeutic applications:
- Fungicidal Activity : Certain derivatives have shown moderate inhibitory activity against specific fungi, indicating the potential for agricultural or pharmaceutical fungicides (Liu et al., 2012).
- Antimicrobial and Antifungal Properties : Fluorine-containing derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains, demonstrating the significant potential of these compounds in developing new antimicrobials (Gadakh et al., 2010).
Propriétés
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c17-12-2-3-14(18)13(10-12)15-4-7-20(8-9-23-15)16(22)11-21-6-1-5-19-21/h1-3,5-6,10,15H,4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHVBOOIMPOFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2803579.png)
![N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2803580.png)
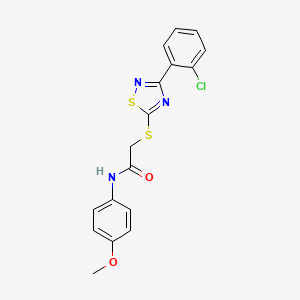
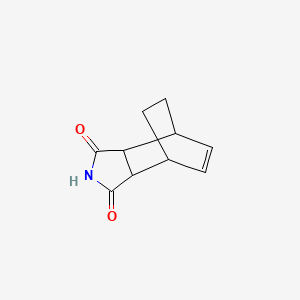

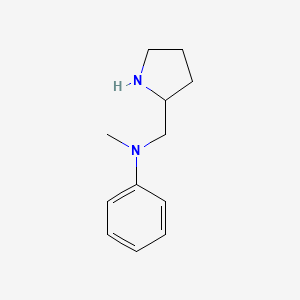
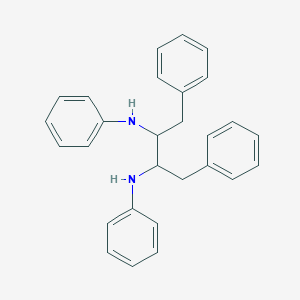
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide](/img/structure/B2803591.png)
![3-methyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803594.png)
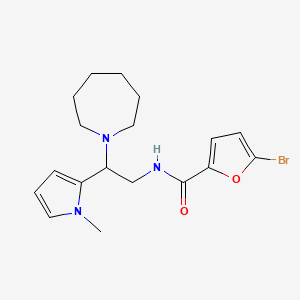
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2803596.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2803598.png)

